REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:4][C:5]([OH:12])=[C:6]([CH2:8][C:9](O)=[O:10])[CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:4][C:5]2[O:12][C:9](=[O:10])[CH2:8][C:6]=2[CH:7]=1
|
Name
|
5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)CC(=O)O)O)C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Type
|
CUSTOM
|
Details
|
is purified on a 100-fold quantity of silica gel Merck
|
Type
|
WASH
|
Details
|
The desired product is eluted with chloroform
|
Type
|
CUSTOM
|
Details
|
recrystallized from methylene chloride/petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=CC2=C(CC(O2)=O)C1)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |